molecular formula C11H13BrSSi B8409430 5-Bromo-2-trimethylsilylbenzothiophene

5-Bromo-2-trimethylsilylbenzothiophene

Cat. No.: B8409430
M. Wt: 285.28 g/mol
InChI Key: QDVJRZFMXWPSBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-trimethylsilylbenzothiophene is a benzothiophene derivative featuring a bromine substituent at the 5-position and a trimethylsilyl (TMS) group at the 2-position. Benzothiophenes are heterocyclic aromatic compounds with a sulfur atom, widely studied for their pharmacological and material science applications.

Properties

Molecular Formula

C11H13BrSSi

Molecular Weight

285.28 g/mol

IUPAC Name

(5-bromo-1-benzothiophen-2-yl)-trimethylsilane

InChI

InChI=1S/C11H13BrSSi/c1-14(2,3)11-7-8-6-9(12)4-5-10(8)13-11/h4-7H,1-3H3

InChI Key

QDVJRZFMXWPSBO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC2=C(S1)C=CC(=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents at the 2- and 5-positions significantly influence molecular properties. Below is a comparative analysis of key analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Properties References
5-Bromobenzo[b]thiophene-2-methanol C₉H₇BrOS 243.12 -Br (C5), -CH₂OH (C2) Pharmaceutical impurity/metabolite
5-Bromo-2-(4-chlorophenyl)benzo[b]thiophene C₁₄H₈BrClS 323.63 -Br (C5), -C₆H₄Cl (C2) Structural analog for drug discovery
2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene C₁₅H₁₀BrFS 313.21 -Br (C5), -CH₂(C₆H₃FBr) (C2) Intermediate for Ipragliflozin synthesis
5-Bromo-benzo[b]thiophene-2-carboxylic acid C₉H₅BrO₂S 257.11 -Br (C5), -COOH (C2) Safety data available (no specific use)
Key Observations:

Steric Effects : The bulky TMS group may hinder enzymatic degradation compared to smaller substituents like -CH₂OH or -COOH, as seen in other silylated pharmaceuticals .

Electronic Effects : Electron-withdrawing groups (e.g., -COOH, -C₆H₄Cl) reduce aromatic electron density, affecting reactivity in cross-coupling reactions. Bromine’s electronegativity further directs substitution patterns .

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